molecular formula C12H19Cl2NO B1682041 Tulobuterol hydrochloride CAS No. 56776-01-3

Tulobuterol hydrochloride

Cat. No.: B1682041
CAS No.: 56776-01-3
M. Wt: 264.19 g/mol
InChI Key: RSLNRVYIRDVHLY-UHFFFAOYSA-N
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Description

Tulobuterol hydrochloride is a long-acting beta2-adrenergic receptor agonist used primarily as a bronchodilator in the management of asthma and chronic obstructive pulmonary disease (COPD). It is marketed in Japan as a transdermal patch under the name Hokunalin tape . This compound is known for its ability to provide sustained bronchodilation, making it a valuable therapeutic agent in respiratory medicine .

Mechanism of Action

Target of Action

Tulobuterol hydrochloride primarily targets the beta-2 adrenergic receptor . This receptor plays a crucial role in the regulation of bronchial muscle tone. When activated, it leads to the relaxation of bronchial smooth muscle, thereby opening up the airways and improving airflow .

Mode of Action

As a long-acting beta2-adrenergic receptor agonist , this compound binds to the beta-2 adrenergic receptors on the bronchial smooth muscle cells. This interaction triggers a cascade of biochemical events, leading to the activation of adenylate cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in cAMP levels results in the relaxation of bronchial smooth muscle .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cAMP pathway . The increase in cAMP levels, as a result of this compound’s action, activates protein kinase A (PKA). PKA then phosphorylates various target proteins, leading to changes in cell function. In the case of bronchial smooth muscle cells, this results in muscle relaxation and bronchodilation .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It is rapidly absorbed after inhalation, with a peak serum concentration (Tmax) of 0.8-1.5 hours . The maximum serum concentration (Cmax) and the area under the curve (AUC), which represent the overall exposure to the drug, increase linearly with dose . When administered transdermally, this compound is well absorbed, with an absorption lag-time of about 4 hours and a Tmax of about 9-12 hours . The mean percentage of drug absorbed during the application of a patch for 24 hours is 82-90% after a single dose and 82-85% during repeated dosing .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the relaxation of bronchial smooth muscle, leading to bronchodilation . This results in improved airflow, making it easier for individuals with conditions like asthma and chronic obstructive pulmonary disease (COPD) to breathe .

Biochemical Analysis

Biochemical Properties

Tulobuterol hydrochloride interacts with the beta-2 adrenergic receptor . As a selective β2-adrenoceptor agonist, it plays a role in biochemical reactions by binding to these receptors and activating them . This interaction leads to a cascade of biochemical reactions that result in bronchodilation .

Cellular Effects

This compound affects various types of cells, particularly those in the respiratory system. It influences cell function by binding to the beta-2 adrenergic receptors on the surface of these cells . This binding triggers a signaling pathway that leads to relaxation of the smooth muscle cells in the airways, resulting in bronchodilation .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the beta-2 adrenergic receptors . This binding activates the receptor, leading to an increase in cyclic AMP levels within the cell . The increase in cyclic AMP activates protein kinase A, which then phosphorylates and inhibits myosin light-chain kinase, leading to relaxation of the airway smooth muscle cells .

Temporal Effects in Laboratory Settings

It has been observed that the bronchodilatory effects of this compound are long-lasting .

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been fully explored. It is known that the therapeutic efficacy of Tulobuterol can be decreased when used in combination with certain other drugs .

Metabolic Pathways

As a beta-2 adrenergic receptor agonist, it is likely to be involved in the adrenergic signaling pathway .

Transport and Distribution

Given its role as a beta-2 adrenergic receptor agonist, it is likely to be distributed in tissues that express these receptors .

Subcellular Localization

As it is a receptor agonist, it is likely to be found in the cell membrane where the beta-2 adrenergic receptors are located .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tulobuterol hydrochloride typically involves the following steps:

Industrial Production Methods

A novel synthesis route for this compound involves the key steps of bromination, sodium borohydride reduction, and amination. This method is cost-effective and suitable for industrial-scale production, achieving high purity (99.96%) and a 53% overall yield without the need for chromatographic purification .

Comparison with Similar Compounds

Similar Compounds

    Salbutamol: Another beta2-adrenergic receptor agonist used as a bronchodilator.

    Formoterol: A long-acting beta2-adrenergic receptor agonist with similar applications.

    Salmeterol: Another long-acting beta2-adrenergic receptor agonist used in asthma and COPD management.

Uniqueness

Tulobuterol hydrochloride is unique due to its transdermal delivery system, which provides sustained release and steady plasma concentrations over 24 hours . This feature enhances patient compliance and reduces the risk of adverse effects compared to other beta2-adrenergic receptor agonists .

Properties

IUPAC Name

2-(tert-butylamino)-1-(2-chlorophenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClNO.ClH/c1-12(2,3)14-8-11(15)9-6-4-5-7-10(9)13;/h4-7,11,14-15H,8H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLNRVYIRDVHLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NCC(C1=CC=CC=C1Cl)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

41570-61-0 (Parent)
Record name Tulobuterol hydrochloride [JAN]
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DSSTOX Substance ID

DTXSID3045805
Record name Tulobuterol hydrochloride
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Molecular Weight

264.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56776-01-3, 41570-61-0
Record name Tulobuterol hydrochloride
Source CAS Common Chemistry
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Record name Tulobuterol hydrochloride [JAN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tulobuterol
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Record name Tulobuterol hydrochloride
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Record name Tulobuterol Hydrochloride
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Record name TULOBUTEROL HYDROCHLORIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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